molecular formula C16H25NO4 B12182087 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol

1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol

Cat. No.: B12182087
M. Wt: 295.37 g/mol
InChI Key: NTXXWKAREKTDBY-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic compound characterized by a propan-2-ol backbone substituted with a 2,6-dimethylmorpholin-4-yl group and a 3-methoxyphenoxy moiety. Its hydrochloride salt has a molecular formula of C₁₆H₂₆ClNO₄ and a molar mass of 331.84 g/mol .

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C16H25NO4/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-5-15(7-16)19-3/h4-7,12-14,18H,8-11H2,1-3H3

InChI Key

NTXXWKAREKTDBY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O

Origin of Product

United States

Biological Activity

1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol, often referred to as a morpholine derivative, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C16H26ClNO4
  • Molecular Weight : 331.83 g/mol
  • CAS Number : [2432225]

The compound is characterized by the presence of a morpholine ring, which is known for its ability to interact with biological systems, potentially influencing various physiological pathways.

The biological activity of this compound can be primarily attributed to its interaction with specific receptors and enzymes. Morpholine derivatives are often studied for their role in modulating neurotransmitter systems and influencing metabolic pathways.

Key Mechanisms :

  • Receptor Modulation : The morpholine structure allows for interaction with neurotransmitter receptors, potentially affecting synaptic transmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, which can lead to altered biochemical pathways.

Biological Activity

Research indicates that 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol exhibits several biological activities:

  • Antioxidant Properties : Studies suggest that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionAffects metabolic enzyme activity

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound or similar morpholine derivatives:

  • Study on Antioxidant Activity :
    • A study demonstrated that morpholine derivatives exhibit significant antioxidant activity through the inhibition of lipid peroxidation. The results indicated a strong correlation between structure and activity, suggesting that modifications to the morpholine ring could enhance efficacy.
  • Research on Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory properties of related compounds. Results showed that these derivatives effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiles have been evaluated, showing favorable absorption and distribution characteristics for morpholine derivatives. These studies are crucial for understanding the bioavailability and therapeutic window of 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituents on the propan-2-ol backbone or nitrogen-containing rings. Key examples include:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol (hydrochloride) C₁₆H₂₆ClNO₄ 331.84 2,6-Dimethylmorpholine; 3-methoxyphenoxy
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol C₁₇H₂₅ClNO₃ 338.84 4-Chloro-3-methylphenoxy; 2,6-dimethylmorpholine
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₄H₃₁N₃O₆ 457.53 Indole core; dual methoxyphenoxy groups; ethylamino linker
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol C₂₄H₂₅N₃O₃ 403.48 Benzimidazole ring; imino group; 3-methoxyphenoxy

Key Observations :

  • Indole-containing analogs (Row 3) have larger molecular weights and distinct heterocyclic cores, which may alter receptor selectivity .
  • The benzimidazole derivative (Row 4) incorporates a planar aromatic system, likely influencing π-π stacking interactions in biological targets .

Key Observations :

  • Indole derivatives demonstrate dual activity (antiarrhythmic and receptor binding), likely due to their flexible ethylamino linker and methoxy substituents .
  • The target compound’s morpholine ring may confer metabolic stability compared to imidazole or indole cores, which are prone to oxidative degradation .

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